
1-(2,4-Dimethylphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMNPBP and is a piperazine derivative. DMNPBP has been extensively studied for its potential use in the development of new drugs and as a research tool to understand the mechanism of action of certain diseases.
Mecanismo De Acción
The mechanism of action of DMNPBP involves the inhibition of certain enzymes that are involved in the development of various diseases. DMNPBP has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is implicated in the development of Alzheimer's disease. DMNPBP has also been shown to inhibit the activity of monoamine oxidase, which is an enzyme that is implicated in the development of Parkinson's disease.
Biochemical and Physiological Effects:
DMNPBP has been shown to exhibit potent inhibitory activity against certain enzymes that are implicated in the development of various diseases. DMNPBP has also been shown to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. DMNPBP has been shown to be relatively safe and non-toxic in animal studies, which makes it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DMNPBP is its potent inhibitory activity against certain enzymes that are implicated in the development of various diseases. DMNPBP is also relatively safe and non-toxic in animal studies, which makes it a promising candidate for further development. However, one of the major limitations of DMNPBP is its limited solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on DMNPBP. One of the most significant future directions is the development of new drugs based on DMNPBP. DMNPBP has been shown to exhibit potent inhibitory activity against certain enzymes that are implicated in the development of various diseases, and further research is needed to develop new drugs based on DMNPBP. Another future direction is the development of new methods for the synthesis of DMNPBP that are more efficient and cost-effective. Additionally, further research is needed to understand the mechanism of action of DMNPBP and its potential applications in various fields of scientific research.
Métodos De Síntesis
DMNPBP can be synthesized through a multistep process that involves the reaction of 3-methyl-4-nitrobenzoic acid with 1-(2,4-dimethylphenyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled conditions of temperature and pressure.
Aplicaciones Científicas De Investigación
DMNPBP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DMNPBP is in the development of new drugs. DMNPBP has been shown to exhibit potent inhibitory activity against certain enzymes that are implicated in the development of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-4-6-18(15(2)12-14)21-8-10-22(11-9-21)20(24)17-5-7-19(23(25)26)16(3)13-17/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBYNYASEBJNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

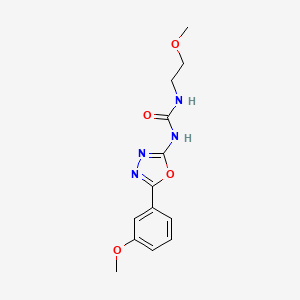
![5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2909110.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2909112.png)
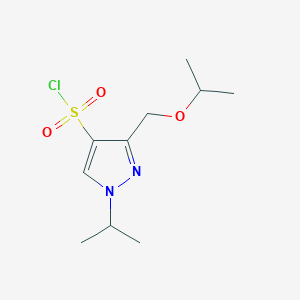
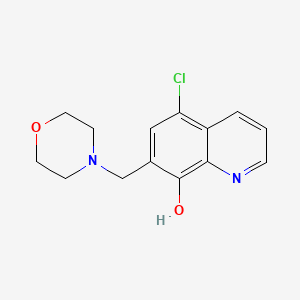

![(3-fluoropyridin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909119.png)
![N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2909120.png)
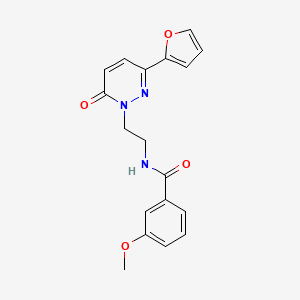
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2909122.png)


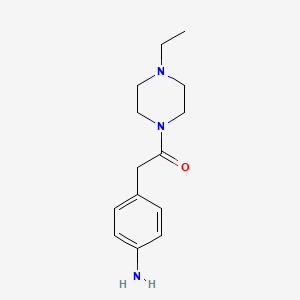
![N-[1-(4-Methylpiperazine-1-carbonyl)cyclopentyl]but-2-ynamide](/img/structure/B2909129.png)